

Rhodiolin: A Technical Review of Its Biological Activities

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Compound of Interest

Compound Name: Rhodiolin

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Introduction

Rhodiola rosea L. (Crassulaceae), a perennial plant native to cold, mountainous regions of Europe and Asia, has a long history of use in traditional medicine as an adaptogen—a natural substance considered to help the body adapt to stress.[1][2][3][4] The therapeutic potential of *Rhodiola rosea* is attributed to a range of bioactive compounds found in its roots and rhizomes.[5][6] The primary classes of these compounds are phenylpropanoids (rosavin, rosarin, rosin), phenylethanoids (salidroside, tyrosol), flavonoids, and monoterpenes.[5][6][7][8]

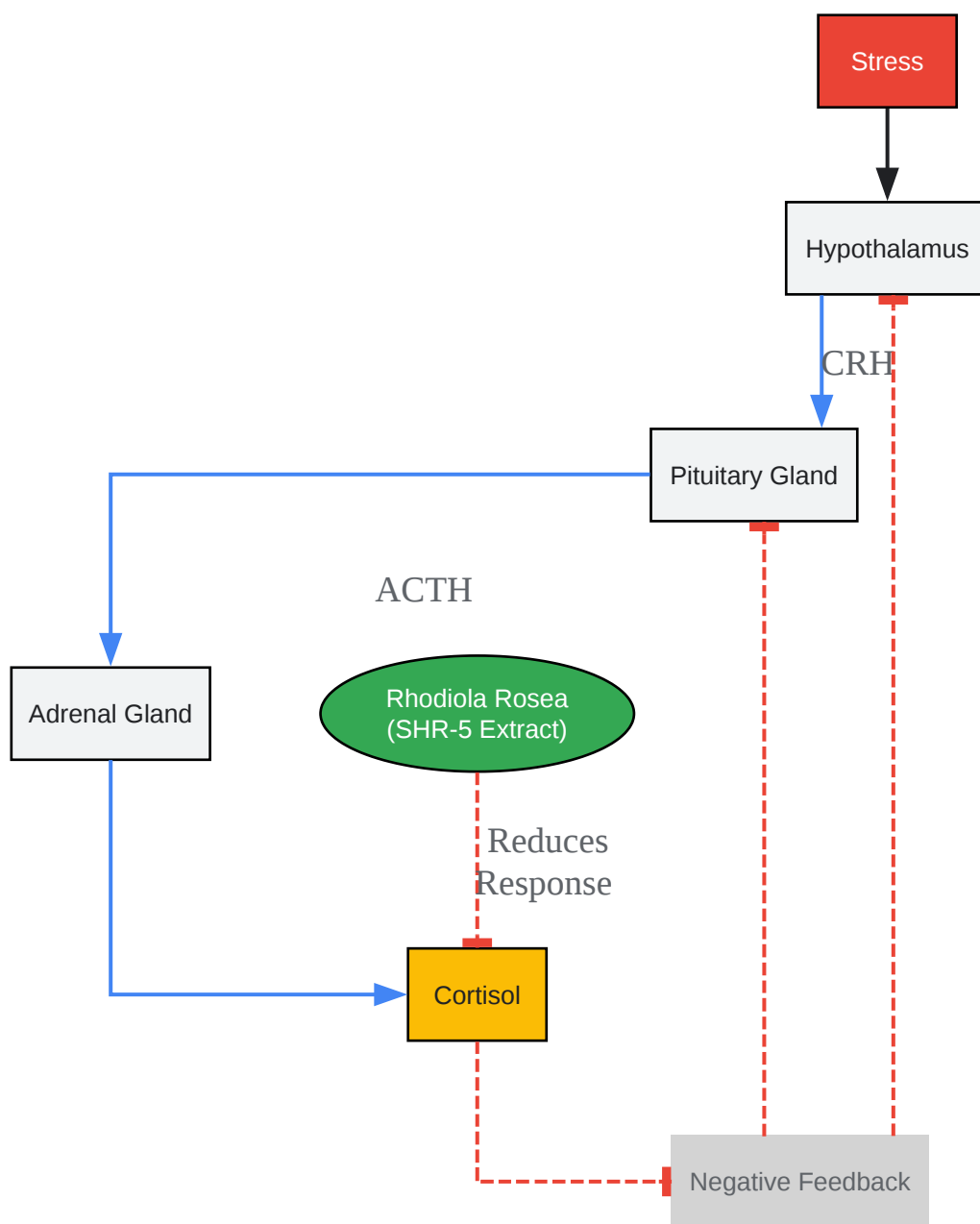
Standardized extracts of *Rhodiola rosea* are typically characterized by their content of rosavins and salidroside.[2][4][6] The term "**Rhodiolin**" is often associated with the trans-cinnamyl alcohol glycoside compounds, including rosavin, rosin, and rosarin, which are unique markers for genetically pure *R. rosea*. [9] This technical guide provides a comprehensive review of the biological activities of the key active constituents of *Rhodiola rosea*, focusing on their mechanisms of action, supported by quantitative data and detailed experimental protocols.

Adaptogenic and Anti-Fatigue Activity

Rhodiola rosea is best known for its adaptogenic properties, enhancing the body's non-specific resistance to physical, chemical, and biological stressors.[1][10] This activity is largely attributed to its ability to modulate the hypothalamic-pituitary-adrenal (HPA) axis and influence the levels of key central nervous system neurotransmitters.[2][9]

Mechanism of Action: HPA Axis and Neurotransmitter Modulation

Stress triggers the HPA axis, leading to the release of cortisol. Chronic stress can lead to HPA axis dysregulation. Rhodiola extracts have been shown to reduce elevated cortisol levels, helping to balance the stress response. A key study demonstrated that repeated administration of the *R. rosea* extract SHR-5 reduced the cortisol response to awakening stress in patients with fatigue syndrome.[1][11] The plant's constituents also influence neurotransmitters like serotonin, dopamine, and norepinephrine, which contributes to its anti-fatigue and mood-lifting effects.[2]



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Caption: Modulation of the HPA axis by Rhodiola rosea extract.

Quantitative Data: Anti-Fatigue and Adaptogenic Effects

Compound/Extract	Subject	Dosage	Outcome	Reference
SHR-5 Extract	Human (Fatigue Syndrome)	576 mg/day for 28 days	Significant reduction in fatigue (Pines' burnout scale); decreased cortisol awakening response.	
SHR-5 Extract	Human (Burnout)	400 mg/day for 12 weeks	Clear improvement in symptoms of burnout, including emotional exhaustion and fatigue.	
R. rosea Extract	Human (Healthy Volunteers)	360-540 mg/day	Statistically significant reduction in fatigue (AFI scores) compared to placebo.	[12]
R. rosea Extract	Human (Depressive Syndromes)	Not specified	Relieved fatigue, irritability, and attention problems in 64% of 128 patients.	[12]

Featured Experimental Protocol: Clinical Trial for Stress-Related Fatigue

Objective: To assess the efficacy of the standardized *Rhodiola rosea* extract SHR-5 in treating individuals with stress-related fatigue.[11]

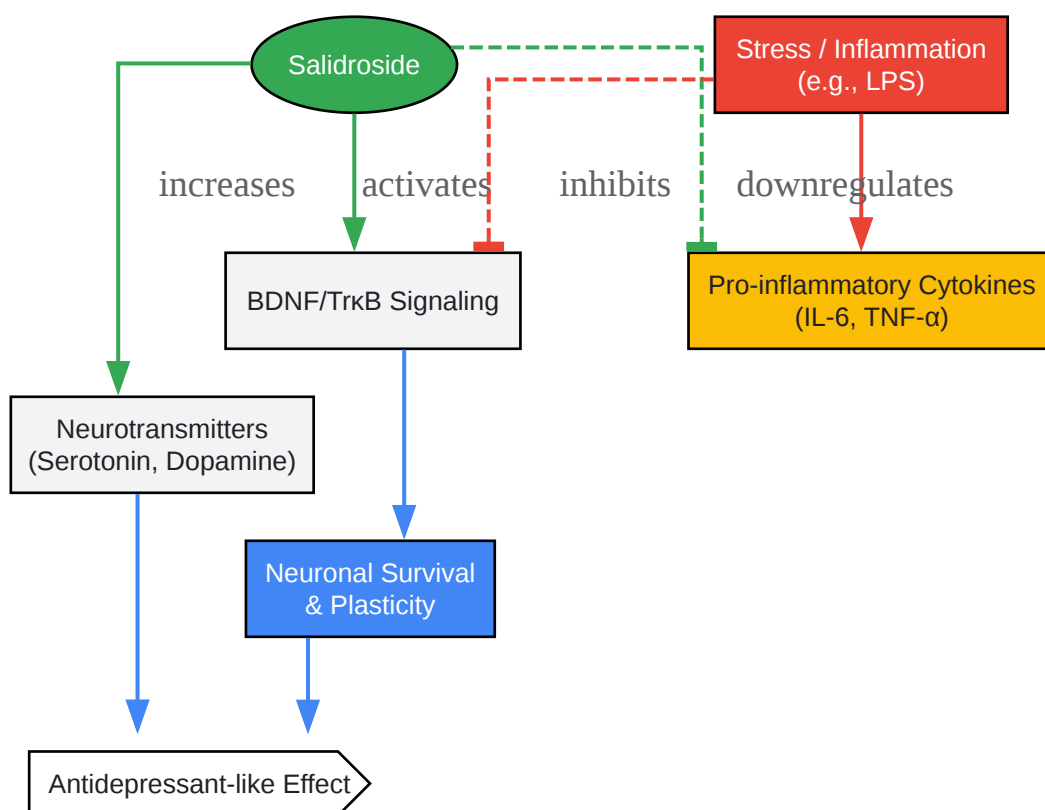
- Study Design: A Phase III, randomized, double-blind, placebo-controlled, parallel-group clinical trial.[11]
- Participants: 60 male and female individuals aged 20-55 years, diagnosed with fatigue syndrome.[11]
- Intervention: Participants were randomized into two groups. The treatment group (n=30) received four tablets of SHR-5 extract daily (totaling 576 mg/day). The control group (n=30) received four placebo tablets daily. The study duration was 28 days.[11]
- Outcome Measures:
 - Fatigue Symptoms: Pines' Burnout Scale.[11]
 - Quality of Life: SF-36 questionnaire.[11]
 - Depression: Montgomery-Åsberg Depression Rating Scale (MADRS).[11]
 - Attention/Cognition: Conners' Computerised Continuous Performance Test II (CCPT II). [11]
 - Physiological Stress: Saliva cortisol response to awakening.[11]
- Analysis: Data were analyzed using between-within analyses of variance (ANOVA) to compare pre- and post-treatment results between the SHR-5 and placebo groups.[11]

Neuroprotective and Antidepressant Activity

The neuroprotective effects of *Rhodiola* constituents, particularly salidroside, are well-documented. These effects include anti-depressive actions, cognitive enhancement, and protection against neurodegenerative diseases.[6][13]

Mechanism of Action: Anti-inflammatory and Neurotrophic Pathways

Salidroside has demonstrated an ability to exert antidepressant-like effects by modulating neuroinflammation and the HPA axis.[13] In animal models, it has been shown to decrease pro-inflammatory cytokines while increasing levels of neurotransmitters.[13] This mechanism is linked to the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin-related kinase B (TrkB) signaling pathway, which is crucial for neuronal survival and plasticity.[13]



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Caption: Neuroprotective and antidepressant signaling of Salidroside.

Quantitative Data: Neuroprotective and Antidepressant Effects

Compound/Extract	Subject/Model	Dosage	Outcome	Reference
Salidroside	Mice (LPS-induced depression)	12 and 24 mg/kg	Shown antidepressant-like effects; increased neurotransmitters and decreased pro-inflammatory cytokines.	[13]
Salidroside	Rats (Olfactory bulbectomy model)	20 and 40 mg/kg	Exhibited antidepressant-like activity comparable to amitriptyline (10 mg/kg).	[13]
R. rosea Extract & Sertraline	Human (Mild-moderate MDD)	Not specified	Combination therapy showed significant antidepressive activity and improved quality of life.	[9]

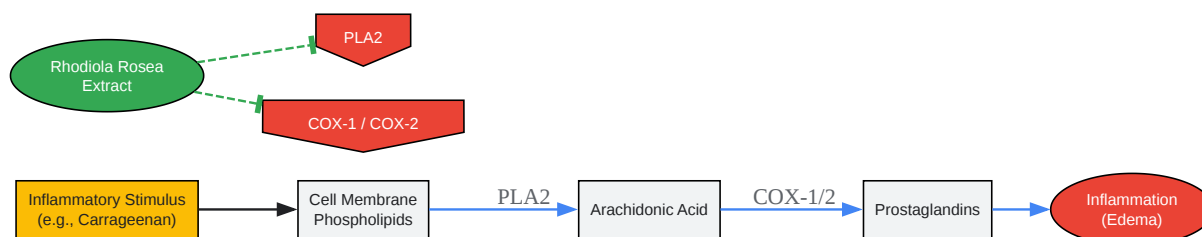
Anti-inflammatory and Immunomodulatory Activity

Rhodiola extracts and their constituents exhibit significant anti-inflammatory and immunomodulatory properties.[1][3] These activities are mediated through the inhibition of key inflammatory enzymes and signaling pathways.

Mechanism of Action: Inhibition of Inflammatory Mediators

Rhodiola rosea tincture extract has been shown to inhibit the activity of enzymes central to the inflammatory cascade, including cyclooxygenase-1 (COX-1), COX-2, and phospholipase A2

(PLA2) in vitro.[1] Furthermore, aqueous extracts can modulate immune responses by increasing the production of IL-6 and TNF- α in human peripheral blood mononuclear cells (PBMCs) via the phosphorylation of I κ B and activation of the transcription factor NF- κ B, suggesting immunostimulatory potential.[1]



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Caption: Inhibition of inflammatory pathways by *Rhodiola rosea* extract.

Quantitative Data: Anti-inflammatory and Immunomodulatory Effects

Compound/Extract	Subject/Model	Dosage	Outcome	Reference
R. rosea Extract	Wistar Rats (Carrageenan-induced paw edema)	50 mg/kg & 100 mg/kg (oral)	Significantly reduced paw edema.	[1]
R. rosea Extract	Rat Model	250 mg/kg	Inhibited carrageenan-induced paw edema, formaldehyde-induced arthritis, and nystatin-induced paw edema.	[1]
Rosavin & Rosarin	T-lymphocytes (in vitro)	IC50 = 68 μ M (Rosavin) & 74 μ M (Rosarin)	Inhibited upregulation of TNF-related apoptosis-inducing ligand (TRAIL).	[14]
R. kirilowii Extracts	Mice (in vivo)	Not specified	Enhanced cellular immunity by increasing lymphocyte response.	[1]

Featured Experimental Protocol: Carrageenan-Induced Paw Edema Model

Objective: To evaluate the anti-inflammatory activity of Rhodiola rosea extract in an acute inflammation model.[1]

- Animal Model: Wistar rats.

- Induction of Inflammation: A sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw of the rats.
- Intervention: Rhodiola rosea extract was administered orally at doses of 50 mg/kg and 100 mg/kg body weight prior to carrageenan injection. A control group would typically receive the vehicle.
- Measurement: The volume of the paw is measured at specific time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
- Analysis: The percentage inhibition of edema is calculated for the treated groups by comparing the increase in paw volume with the control group.

Antioxidant Activity

The phenolic compounds in Rhodiola, including salidroside and tyrosol, are potent antioxidants that protect against oxidative stress.[\[1\]](#)[\[3\]](#)[\[4\]](#)

Mechanism of Action: Free Radical Scavenging

Antioxidant activity is often measured by the ability of a compound to scavenge free radicals. Tyrosol, the aglycone of salidroside, exhibits strong antioxidant activity by scavenging DPPH (2,2-diphenyl-1-picrylhydrazyl) free radicals.[\[1\]](#) This activity helps protect cells from damage caused by reactive oxygen species (ROS).

Quantitative Data: Antioxidant Effects

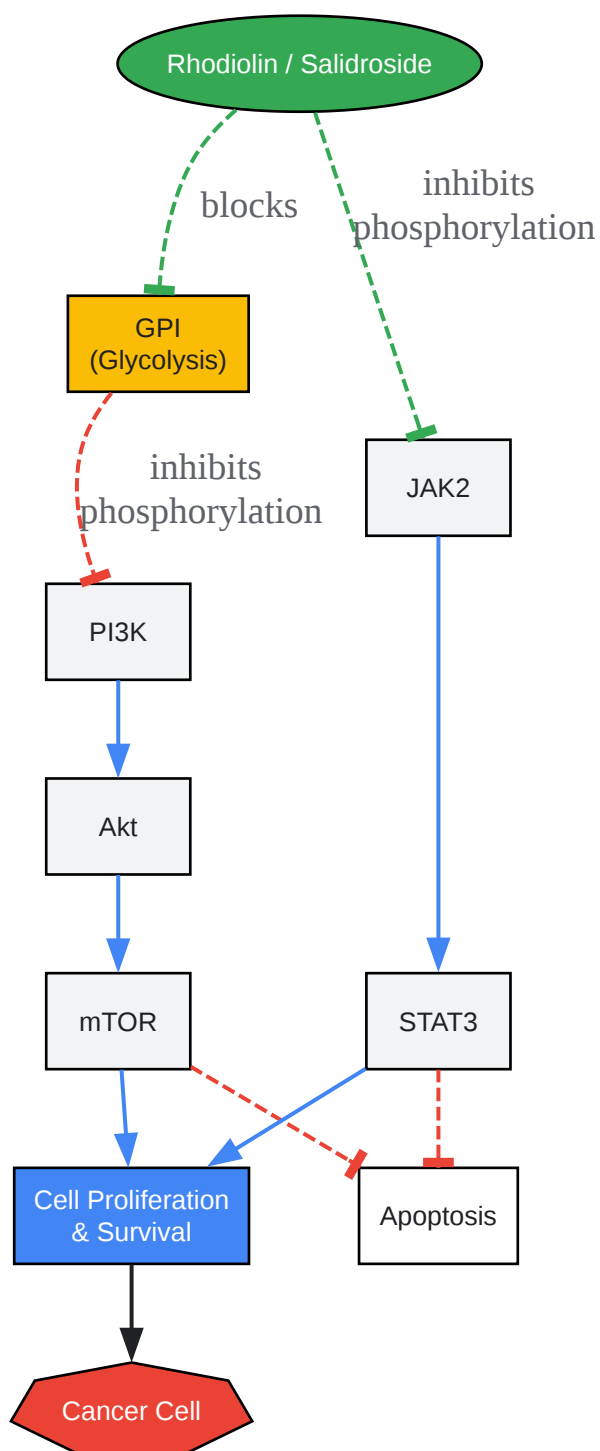
Compound/Extract	Assay	Result	Reference
Tyrosol	DPPH free radical scavenging	IC50 = 4.7 µg/mL	[1]
R. imbricata Extracts	Cultured human macrophages	250 µg/mL	Inhibited the formation of free radicals and apoptosis induced by tert-BHP oxidant.

Anticancer Activity

Emerging evidence indicates that *Rhodiola rosea* extracts and their isolated compounds possess anticancer properties, acting through multiple molecular mechanisms to inhibit cancer cell growth and survival.[10][15]

Mechanism of Action: Modulation of Key Survival Pathways

Both *Rhodiola* extracts and salidroside have been shown to inhibit the PI3K/Akt/mTOR pathway, a critical signaling cascade for cell proliferation, growth, and survival that is often dysregulated in cancer.[2][10][16] In papillary thyroid cancer cells, **rhodiolin** was found to block glycolysis through the enzyme glucose-6-phosphate isomerase (GPI), which in turn inhibited the phosphorylation and activation of the PI3K/Akt/mTOR pathway.[16] Additionally, salidroside can inhibit the JAK2/STAT3 signaling pathway, leading to decreased proliferation and invasion of colon cancer cells.[17]



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Caption: Anticancer signaling pathways modulated by Rhodiola compounds.

Quantitative Data: Anticancer Effects

Compound/Extract	Model	Dosage/Concentration	Outcome	Reference
SHR-5 Extract	Transgenic mouse model of bladder cancer	Not specified (in drinking water)	Decreased mean bladder weights (tumor burden) by 69% compared to control.	[10]
Salidroside	Human colorectal cancer cells (SW1116)	10, 20, 50 µg/mL	Significantly inhibited cell proliferation; induced G0/G1 cell cycle arrest.	[17]
Rhodiolin	Papillary thyroid cancer cells (in vitro & in vivo)	Not specified	Inhibited cell growth and induced apoptosis.	[16]

Featured Experimental Protocol: In Vitro Anticancer Assays

Objective: To determine the anti-proliferative and pro-apoptotic effects of salidroside on human colon cancer cells (SW1116).[17]

- Cell Line: Human colon cancer cell line SW1116.
- Cell Viability Assay: Cells were treated with varying concentrations of salidroside (e.g., 10, 20, 50 µg/mL). Cell viability was assessed using the Cell Counting Kit-8 (CCK-8) assay, which measures mitochondrial dehydrogenase activity.
- Cell Cycle Analysis: Treated cells were stained with Propidium Iodide (PI). The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) was determined by flow cytometry.

- Migration and Invasion Assays: Transwell assays were used to assess cell migration (uncoated membrane) and invasion (Matrigel-coated membrane). The number of cells that migrated or invaded through the membrane towards a chemoattractant was quantified.
- Western Blot Analysis: Protein expression levels of key signaling molecules (e.g., p-JAK2, p-STAT3, MMP-2, MMP-9) were measured in treated and untreated cells to elucidate the mechanism of action.

Conclusion

The bioactive compounds within *Rhodiola rosea*, including salidroside, rosavins, and tyrosol, exhibit a broad spectrum of pharmacological activities.[1][3][4] Their mechanisms of action are multi-targeted, involving the modulation of the HPA axis, key neurotransmitter systems, and critical intracellular signaling pathways such as NF- κ B, PI3K/Akt/mTOR, and JAK2/STAT3.[2][10][13][17] The quantitative data from in vitro, in vivo, and clinical studies provide robust evidence for their potential use in treating conditions related to stress, fatigue, depression, inflammation, and cancer.[10][11][13] Further research, particularly large-scale, randomized controlled trials, is warranted to fully establish the clinical efficacy and safety of these compounds for various therapeutic applications.

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